molecular formula C24H26FN5O3 B2863877 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 877632-36-5

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2863877
CAS No.: 877632-36-5
M. Wt: 451.502
InChI Key: RLWBYVYMKRSWJW-UHFFFAOYSA-N
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Description

This compound is a substituted oxalamide featuring:

  • A piperazine core substituted with a 4-fluorophenyl group at the 4-position.
  • A furan-2-yl ethyl side chain linked to the piperazine nitrogen.
  • A pyridin-2-ylmethyl group attached to the oxalamide nitrogen.

Its design aligns with trends in oxalamide derivatives, which are explored for umami taste modulation (e.g., S336) or antimicrobial activity (e.g., GMC series) .

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3/c25-18-6-8-20(9-7-18)29-11-13-30(14-12-29)21(22-5-3-15-33-22)17-28-24(32)23(31)27-16-19-4-1-2-10-26-19/h1-10,15,21H,11-14,16-17H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWBYVYMKRSWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Family

Compound Name Key Substituents Biological Activity/Application Key Data References
Target Compound 4-Fluorophenyl-piperazine, furan-2-yl ethyl, pyridin-2-ylmethyl Unknown (structural inference) N/A N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl Umami flavor agonist (Savorymyx® UM33) NOEL: 100 mg/kg bw/day; FEMA 4233
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl, pyridin-2-yl ethyl CYP3A4 inhibition (51% at 10 µM) Low CYP inhibition in definitive assays
GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) 4-Fluorophenyl, isoindoline-1,3-dione Antimicrobial (in vitro screening) Synthesized via THF recrystallization

Key Observations :

  • The target compound shares the oxalamide backbone and pyridin-2-yl substituents with S336 and S5456 but differs in its piperazine-furan-fluorophenyl motif.

Piperazine-Containing Analogues

Compound Name Key Substituents Biological Activity/Application Key Data References
7b (Iranian Journal of Pharmaceutical Research) 4-Chlorobenzyloxyimino, furan-2-yl ethyl, piperazine-linked quinoline Antibacterial (quinoline derivative) Yield: 85%; m.p. data not specified
8b (Organic & Biomolecular Chemistry) 4-Chloro-3-(trifluoromethyl)benzoyl-piperazine, pyridin-2-yl acetamide Not specified (synthetic intermediate) m.p. 241–242°C; EI-MS: 530 [M]⁺

Key Observations :

  • The target compound’s piperazine-fluorophenyl group aligns with 8b , but the latter lacks the furan-ethyl and pyridin-2-ylmethyl moieties.

Pharmacological and Toxicological Profiles

  • CYP Inhibition: S5456 showed 51% CYP3A4 inhibition at 10 µM but was non-significant in follow-up assays, suggesting oxalamides generally exhibit low CYP interactions .
  • 16.099) have a NOEL of 100 mg/kg bw/day, with safety margins exceeding 33 million for flavoring applications . The target compound’s safety profile remains unstudied but may align with these data due to structural similarity.

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